Structural Distinctiveness: Benzamide vs. Sulfonamide Linker Alters Hydrogen‑Bond Donor/Acceptor Profile
The target compound replaces the sulfonamide (–SO₂NH–) linker present in the reference ABA mimic AM1 (quinabactin; CAS 946270‑26‑4) with a benzamide (–CONH–) linker. This substitution reduces the hydrogen‑bond acceptor count (sulfonamide: S=O → two strong HBA; benzamide: C=O → one HBA) and eliminates the strongly acidic sulfonamide N–H. In the AM1–PYL2–HAB1 co‑crystal structure (PDB 4LGA), the sulfonamide oxygens form critical water‑mediated contacts with the receptor [1]. The benzamide analog is predicted to exhibit distinct binding thermodynamics, though direct binding data for this compound are not yet disclosed in the public domain.
| Evidence Dimension | Hydrogen‑bond acceptor count (linker moiety) |
|---|---|
| Target Compound Data | 1 × carbonyl oxygen (amide C=O) |
| Comparator Or Baseline | AM1/quinabactin: 2 × sulfonyl oxygen (S=O) [1] |
| Quantified Difference | Reduction from two to one strong H‑bond acceptors on the linker |
| Conditions | Structural analysis; PDB 4LGA co‑crystal (AM1–PYL2–HAB1) |
Why This Matters
A different hydrogen‑bonding signature can redirect target selectivity within the ABA receptor family (PYR/PYL/RCAR) or shift the compound toward unrelated protein targets, making the benzamide compound a distinct chemical probe.
- [1] PDB entry 4LGA. Cao, M. et al. (2013) Cell Research, 23, 1043–1054. doi:10.2210/pdb4LGA/pdb. View Source
